![molecular formula C13H20N2O4 B13572500 Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)
Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is a complex organic compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with formylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities equipped to handle complex organic syntheses. These facilities follow stringent protocols to ensure product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin and leptin signaling pathways . The compound binds to the active site of PTP1B, inhibiting its activity and thereby modulating the signaling pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate .
- Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate .
Uniqueness
Tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H20N2O4 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(9-16)14-19-13/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
FYNDQDCYDUNFPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



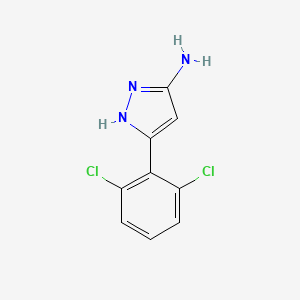

![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
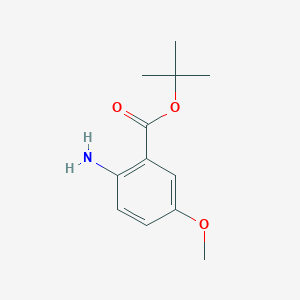
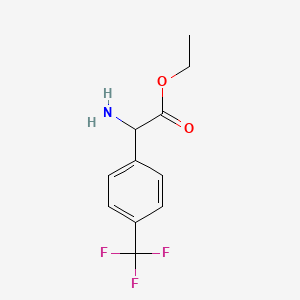
![N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/structure/B13572451.png)
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine](/img/structure/B13572457.png)
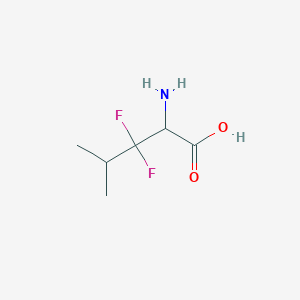

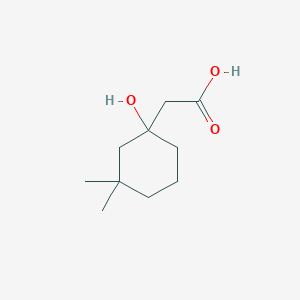
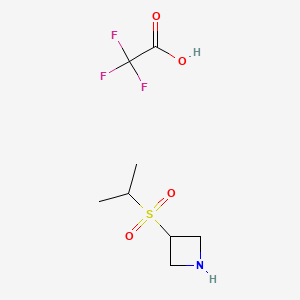
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
